molecular formula C8H9ClF3N3O B11860747 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride CAS No. 1179360-01-0

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride

Cat. No.: B11860747
CAS No.: 1179360-01-0
M. Wt: 255.62 g/mol
InChI Key: HPHHYKRGNXWLTP-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride: is a chemical compound with the molecular formula C8H9ClF3N3O and a molecular weight of 255.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a picolinimidamide core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the picolinimidamide core: This involves the reaction of 3-methylpyridine with appropriate reagents to introduce the imidamide functionality.

    Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with trifluoromethoxy-containing reagents under controlled conditions.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

    Reduction: Formation of reduced derivatives, often involving the removal of oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives, often involving the replacement of the trifluoromethoxy group with other functional groups.

Scientific Research Applications

Chemistry: : 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its trifluoromethoxy group is particularly useful in probing the effects of fluorine substitution on biological activity.

Medicine: : The compound has potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.

Industry: : In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(methoxy)picolinimidamide hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Methyl-4-(ethoxy)picolinimidamide hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.

    3-Methyl-4-(propoxy)picolinimidamide hydrochloride: Similar structure but with a propoxy group instead of a trifluoromethoxy group.

Uniqueness: : The presence of the trifluoromethoxy group in 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity. These properties make it distinct from other similar compounds and valuable in various research and industrial applications.

Properties

CAS No.

1179360-01-0

Molecular Formula

C8H9ClF3N3O

Molecular Weight

255.62 g/mol

IUPAC Name

3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H

InChI Key

HPHHYKRGNXWLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl

Origin of Product

United States

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